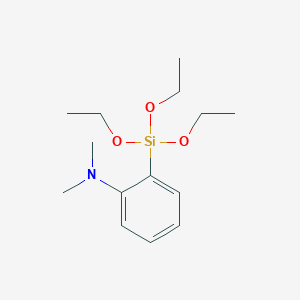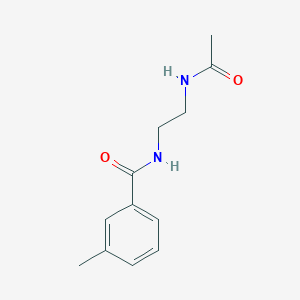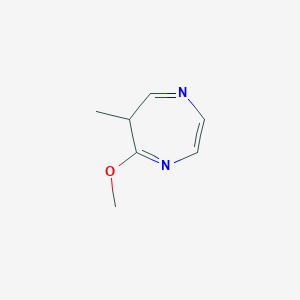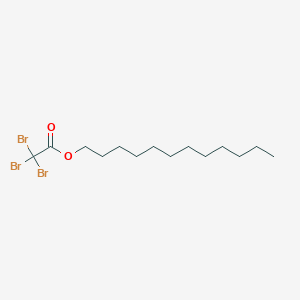![molecular formula C12H17N5O B14353587 N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 91647-45-9](/img/structure/B14353587.png)
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves the treatment of intermediates with neat diethyl oxalate under reflux, followed by reduction with sodium borohydride and calcium chloride in a THF-ethanol mixture .
Industrial Production Methods
Industrial production methods for this compound may involve green synthesis techniques to minimize environmental impact. These methods include the use of microwave irradiation and solvent-free conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound derivatives with different substituents.
Applications De Recherche Scientifique
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for protein kinases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mécanisme D'action
The mechanism of action of N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell growth and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent CDK2 inhibitory activity.
Uniqueness
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique structural features, which confer distinct biological activities. Its ability to inhibit specific protein kinases with high affinity makes it a promising candidate for drug development, particularly in the field of oncology.
Propriétés
Numéro CAS |
91647-45-9 |
|---|---|
Formule moléculaire |
C12H17N5O |
Poids moléculaire |
247.30 g/mol |
Nom IUPAC |
N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17N5O/c1-2-13-11-9-7-16-17(12(9)15-8-14-11)10-5-3-4-6-18-10/h7-8,10H,2-6H2,1H3,(H,13,14,15) |
Clé InChI |
WDOJJFOXOFILPK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C2C=NN(C2=NC=N1)C3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)

![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)





![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)


![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)

